![molecular formula C14H16N2OS2 B2379944 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235094-53-7](/img/structure/B2379944.png)
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Description
Histone methyltransferases play a critical role in the regulation of gene expression and chromatin structure. G9a is a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9), which is associated with transcriptional repression. Aberrant expression of G9a has been linked to various diseases, including cancer, neurodegenerative disorders, and viral infections. CPI-455 is a small molecule inhibitor of G9a that has shown potent and selective activity in preclinical studies.
Scientific Research Applications
Synthesis and Characterization
Research by Inoue, Yasuda, and Hori (1978) explored the reaction of thio-substituted cyclopropenium ions, which are structurally related to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. Their work led to the formation of N,N′-dicyclopropenylidene urea derivatives in organic solvents, contributing to the understanding of cyclopropenium ion reactions and their derivatives (Shinichi Inoue, Gorou Yasuda, Takuya Hori, 1978).Cyclopropanation and Organocatalysis
Cheng et al. (2011) described an organocatalytic asymmetric cyclopropanation using C2-symmetric urea as a hydrogen-bond catalyst. This method, relevant to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, allows efficient access to 1,2,3-trisubstituted cyclopropane derivatives. It highlights the potential of such compounds in asymmetric synthesis and organocatalysis (Ying Cheng, Jing An, Liang-Qiu Lu, et al., 2011).Potential in Biochemistry and Pharmacology
The work of Ricci and Bertoletti (2009) on urea derivatives, including molecules similar to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, indicates their role as positive regulators of cell division and differentiation. This research suggests a potential application in biochemistry and pharmacology, particularly in plant morphogenesis and cytokinin-like activity (A. Ricci, C. Bertoletti, 2009).Role in Molecular Devices and Complexation
Lock et al. (2004) researched urea-linked cyclodextrins, which are structurally related to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. Their studies on the photoisomerization of stilbene and its interaction with urea cyclodextrins have implications for the self-assembly of molecular devices and complexation studies (J. Lock, B. May, P. Clements, et al., 2004).
properties
IUPAC Name |
1-cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-8-13-2-1-6-19-13)16(12-3-4-12)9-11-5-7-18-10-11/h1-2,5-7,10,12H,3-4,8-9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUJTQOTIGRYMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
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